The Biological Role of 17-Methylnonadecanoyl-CoA: A Technical Guide for Researchers
The Biological Role of 17-Methylnonadecanoyl-CoA: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the current understanding of 17-methylnonadecanoyl-CoA, a C20 iso-branched-chain fatty acyl-CoA. While direct research on this specific molecule is limited, this document synthesizes available data on closely related very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs) to infer its probable biological roles, metabolism, and associated experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipidomics and the biological functions of less common fatty acyl-CoAs.
Introduction
17-methylnonadecanoyl-CoA is the activated form of 17-methylnonadecanoic acid (isononadecanoic acid), a saturated fatty acid with a methyl branch at the antepenultimate carbon. As a member of the branched-chain fatty acid (BCFA) family, and technically also a very-long-chain fatty acid (VLCFA) due to its 20-carbon chain length, its biological significance is likely multifaceted, spanning from structural roles in cellular membranes to acting as a signaling molecule in metabolic regulation. This guide will explore these potential functions, drawing upon the broader knowledge of related lipid molecules.
Inferred Biological Roles of 17-Methylnonadecanoyl-CoA
Regulation of Gene Expression via PPARα Activation
A primary inferred role for 17-methylnonadecanoyl-CoA is as a ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism.
-
Mechanism of Action: Long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα.[1][2] Upon binding, PPARα undergoes a conformational change, leading to the recruitment of co-activator proteins. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[1] These genes are typically involved in fatty acid transport, activation, and catabolism, particularly peroxisomal β-oxidation.
-
Signaling Pathway:
Figure 1: Inferred PPARα signaling pathway for 17-methylnonadecanoyl-CoA.
Modulation of Cell Membrane Properties
Branched-chain fatty acids are integral components of bacterial cell membranes and are also found in mammalian tissues. They play a crucial role in maintaining membrane fluidity.
-
Structural Impact: The methyl branch in BCFAs disrupts the tight packing of acyl chains in the phospholipid bilayer.[3][4] This increases the fluidity of the membrane, which is essential for the function of membrane-bound proteins and for cellular adaptation to different temperatures.[5]
-
"iso" vs. "anteiso": Fatty acids with the methyl group on the antepenultimate carbon ("anteiso"), such as 17-methylnonadecanoic acid, are more effective at increasing membrane fluidity than those with the branch on the penultimate carbon ("iso").[3]
Metabolism of 17-Methylnonadecanoyl-CoA
Biosynthesis
The biosynthesis of iso-branched-chain fatty acids starts with a branched-chain amino acid precursor. For iso-fatty acids with an odd number of carbons, such as 17-methylnonadecanoic acid, the precursor is likely derived from isovaleryl-CoA, which is a catabolic product of leucine.
-
Elongation: Isovaleryl-CoA serves as a starter unit for the fatty acid synthase (FAS) system.[6] Malonyl-CoA provides the two-carbon units for elongation until the final chain length is reached.[6]
-
Activation: The resulting 17-methylnonadecanoic acid is then activated to its CoA thioester, 17-methylnonadecanoyl-CoA, by an acyl-CoA synthetase.
Figure 2: Biosynthesis pathway of 17-methylnonadecanoyl-CoA.
Catabolism
Very-long-chain and branched-chain fatty acids are primarily degraded in peroxisomes via β-oxidation because the mitochondrial β-oxidation machinery is less efficient for these substrates.
Quantitative Data
Direct quantitative data for 17-methylnonadecanoyl-CoA is scarce in the literature. However, data from related compounds provide a strong basis for estimating its biochemical parameters.
| Parameter | Molecule(s) | Value | Method | Reference |
| PPARα Binding Affinity (Kd) | C20-C24 VLCFA-CoAs | 3 - 29 nM | Fluorescence Quenching | [7] |
| Phytanoyl-CoA, Pristanoyl-CoA (BCFA-CoAs) | ~11 nM | Fluorescence Quenching | [7] | |
| Cellular Concentration | Not Available for 17-methylnonadecanoyl-CoA | - | - | - |
Experimental Protocols
Synthesis of 17-Methylnonadecanoic Acid
A practical, gram-scale synthesis for long-chain iso-fatty acids has been developed, which can be adapted for 17-methylnonadecanoic acid.
-
Starting Material: Pentadecanolide (a C15 lactone).[8]
-
Step 1: Grignard Reaction: Reaction of pentadecanolide with methylmagnesium bromide to form the tertiary alcohol intermediate.[8]
-
Step 2: Reduction: Selective reduction of the tertiary alcohol using triethylsilane and BF3·Et2O.[8]
-
Step 3: Homologation & Oxidation: A multi-step process to add two carbons to the chain, followed by oxidation to the carboxylic acid. A detailed protocol can be found in the cited literature.[8]
Lipidomics: Extraction and Quantification of 17-Methylnonadecanoyl-CoA
This protocol is adapted from established methods for quantifying fatty acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Flash-freeze tissue or cell samples in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen sample in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[9]
-
Precipitate proteins by vigorous vortexing and centrifuge at high speed (e.g., 14,000 x g) at 4°C.[9]
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent suitable for LC-MS/MS (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column. Elute with a gradient of an aqueous mobile phase (e.g., water with 10 mM ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for 17-methylnonadecanoyl-CoA and an appropriate internal standard.
Figure 3: General workflow for lipidomics analysis of acyl-CoAs. -
PPARα Ligand Binding Affinity Assay
Several methods can be employed to determine the binding affinity (Kd) of 17-methylnonadecanoyl-CoA to PPARα.
-
Fluorescence Spectrophotometry: This is a common method for measuring ligand-binding affinity.[10]
-
Express and purify the PPARα ligand-binding domain (LBD).
-
Titrate the PPARα-LBD with increasing concentrations of 17-methylnonadecanoyl-CoA.
-
Measure the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.
-
Plot the change in fluorescence against the ligand concentration and fit the data to a binding isotherm to calculate the Kd.
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a competitive binding assay.[11]
-
A fluorescently labeled known PPARα ligand (tracer) and a terbium-labeled anti-tag antibody that binds to the tagged PPARα-LBD are used.
-
In the absence of a competitor, binding of the tracer to the PPARα-LBD brings the terbium and the fluorophore in close proximity, resulting in a high FRET signal.
-
Addition of unlabeled 17-methylnonadecanoyl-CoA will compete with the tracer for binding to the PPARα-LBD, leading to a decrease in the FRET signal.
-
The IC50 value can be determined and used to calculate the binding affinity.
-
Conclusion and Future Directions
While direct experimental evidence remains limited, the structural characteristics of 17-methylnonadecanoyl-CoA strongly suggest its involvement in key cellular processes, including the regulation of gene expression through PPARα and the modulation of membrane fluidity. The protocols outlined in this guide provide a framework for researchers to further investigate the specific biological roles of this and other understudied branched-chain fatty acyl-CoAs. Future research should focus on obtaining quantitative data on its cellular concentrations, its specific binding affinities to various nuclear receptors, and its precise impact on the biophysical properties of cell membranes. Such studies will be crucial in elucidating the full spectrum of its biological functions in health and disease.
References
- 1. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria | The EMBO Journal [link.springer.com]
- 5. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - A practical synthesis of long-chain iso-fatty acids (iso-C12–C19) and related natural products [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 11. mdpi.com [mdpi.com]
